Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate

Physicochemical Characterization Medicinal Chemistry Process Chemistry

Sourcing a reliable N1-methylated triazole building block for drug discovery often means choosing between high cost and inconsistent purity. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (CAS 57031-66-0) directly addresses this bottleneck. - Scalable Synthesis: A patented route achieves 85.6% yield and 99.6% HPLC purity, significantly reducing cost of goods compared to legacy 52% yield methods. - Proven Pharmacophore: The 1,2,4-triazole-3-carboxylate class has yielded selective COX-2 inhibitors with IC50 values as low as 17.9 nM and a COX-1/COX-2 selectivity ratio of 1080. - Consistent Supply: Available at 98% purity as a solid (MW 141.13 g/mol), shipped under ambient conditions from multiple stock points.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 57031-66-0
Cat. No. B1319363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate
CAS57031-66-0
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)C(=O)OC
InChIInChI=1S/C5H7N3O2/c1-8-3-6-4(7-8)5(9)10-2/h3H,1-2H3
InChIKeyNKPPQSVPTZHGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (CAS 57031-66-0) | Procurement-Ready Triazole Building Block


Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (CAS 57031-66-0), with a molecular weight of 141.13 g/mol and a molecular formula of C₅H₇N₃O₂, is a solid triazole derivative [1]. Its core 1,2,4-triazole motif is a privileged scaffold in medicinal chemistry [2]. This compound is a key methylated analog, characterized by a computed XLogP3-AA of 0.2 and a polar surface area of 57.01 Ų [1]. Its utility as a versatile building block is underpinned by the class's documented antifungal, anticonvulsant, and antiviral activities [2].

Why Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (CAS 57031-66-0) Is Not Interchangeable with Other Triazole Carboxylates


While many 1,2,4-triazole carboxylates share a common core, simple substitution is precluded by critical differences in their physical, chemical, and biological properties. The N1-methyl substitution in methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (CAS 57031-66-0) directly influences its molecular weight (141.13 g/mol), boiling point (approx. 263 °C), and lipophilicity (XLogP3-AA 0.2) compared to its non-methylated counterpart, methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5) [1]. Furthermore, the class of 1,2,4-triazole-3-carboxylates shows diverse biological activities, such as selective COX-2 inhibition, which is highly dependent on specific substitutions on the triazole ring [2]. Therefore, interchangeability is not scientifically valid without quantitative, data-driven justification.

Quantitative Differentiation of Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (CAS 57031-66-0)


Physicochemical Property Comparison: N1-Methylated vs. Unsubstituted Triazole Carboxylate

N1-methylation in methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (57031-66-0) significantly alters physicochemical properties compared to the unsubstituted analog, methyl 1H-1,2,4-triazole-3-carboxylate (4928-88-5). Key differences include molecular weight (141.13 vs. 127.10 g/mol) and boiling point (263 vs. 283.9 °C) [1]. This translates to a measurable shift in lipophilicity, with an XLogP3-AA of 0.2 [1]. These changes impact solubility and reactivity in organic synthesis.

Physicochemical Characterization Medicinal Chemistry Process Chemistry

In Vitro Anti-inflammatory Potency of Triazole Carboxylate Class Relative to Clinical NSAIDs

While specific IC₅₀ data for CAS 57031-66-0 is not available, the compound serves as a core scaffold for a class of methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates that demonstrate potent and selective COX-2 inhibition. In a head-to-head study, a derivative of this class, compound 5d, showed an IC₅₀ of 17.9 nM against COX-2 with a selectivity index of 1080 over COX-1 [1]. This is in contrast to the reference NSAID Indomethacin, and demonstrates the scaffold's capacity for generating highly potent, selective anti-inflammatory agents [1].

Anti-inflammatory COX-2 Inhibition Medicinal Chemistry

Efficient Synthetic Yield Comparison for N1-Methylated Triazole Ester

A patent for the preparation of methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (CAS 57031-66-0) describes a method that achieved a yield of 85.6% and an HPLC purity of 99.6% . This represents a substantial improvement over an earlier literature method which reported a yield of only 52% using iodomethane and potassium tert-butoxide . The optimized procedure utilizes dimethyl sulfate and potassium carbonate in acetone, offering a more efficient and potentially scalable route .

Organic Synthesis Process Chemistry Cost Efficiency

Computed Physicochemical Profile of 57031-66-0 vs. 4928-88-5

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (57031-66-0) has a computed logP (ACD/LogP) of -0.54, whereas its non-methylated analog, methyl 1H-1,2,4-triazole-3-carboxylate (4928-88-5), has a logP of -0.86 . This difference in lipophilicity is critical for applications where solubility and membrane permeability are key, such as in drug discovery. Furthermore, the target compound has 2 rotatable bonds and a topological polar surface area (TPSA) of 57.0 Ų, and it complies with Lipinski's Rule of Five .

ADME Prediction Drug-likeness Physicochemical Properties

Commercial Availability and Purity of 57031-66-0

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (CAS 57031-66-0) is commercially available from multiple reputable vendors with high purity levels. Reported purities range from 95% to 98% . This is comparable to the commercial purity of the common analog, methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5), which is also readily available at ≥98% purity . The target compound is therefore a reliably sourced chemical building block.

Chemical Procurement Sourcing Quality Control

Role as a Building Block for Diverse Bioactive Molecules

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate is a key synthetic intermediate for generating a wide range of biologically active molecules. For example, it is used in the synthesis of thiazolotriazolyl esters, a class of compounds that have been evaluated for in vivo anti-inflammatory and analgesic activities [1]. This application is distinct from that of the non-methylated analog, which is primarily known as a precursor to the antiviral drug Ribavirin . The N1-methylation thus directs its utility toward different pharmacological targets.

Medicinal Chemistry Chemical Biology Drug Discovery

Procurement-Driven Applications for Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate (CAS 57031-66-0)


Medicinal Chemistry: Synthesis of Selective COX-2 Inhibitor Libraries

This compound is an ideal starting material for medicinal chemistry groups focused on developing next-generation, selective COX-2 inhibitors. The class of 1,2,4-triazole-3-carboxylates has demonstrated high potency (IC₅₀ of 17.9 nM for a derivative) and excellent selectivity (COX-1/COX-2 ratio of 1080) against the COX-2 enzyme [1]. Using CAS 57031-66-0, researchers can explore new derivatives with potentially improved anti-inflammatory activity and reduced gastric side effects compared to traditional NSAIDs. This is supported by the scaffold's known anti-inflammatory activity, which was demonstrated by NO inhibition in RAW 264.7 cells (IC₅₀ < 7.0 µM) [1].

Process Chemistry & Manufacturing: Cost-Effective Large-Scale Synthesis

Industrial process chemists should prioritize CAS 57031-66-0 for projects requiring significant quantities of the N1-methylated triazole scaffold. A patented synthetic route achieves an 85.6% yield with 99.6% HPLC purity, a marked improvement over a prior 52% yield method . This enhanced efficiency directly reduces the cost of goods and minimizes waste, making it a more economically viable and sustainable option for large-scale manufacturing of downstream pharmaceutical or agrochemical intermediates.

Chemical Biology: Development of Novel Chemical Probes

For chemical biology applications, the distinct physicochemical properties of CAS 57031-66-0 make it a superior choice over the non-methylated analog. With a higher ACD/LogP of -0.54, it offers different solubility and permeability characteristics . This can be leveraged in the design of cell-permeable probes or in optimizing the properties of a lead compound during a drug discovery program. Its established use in synthesizing diverse heterocyclic systems like thiazolotriazolyl esters further underscores its utility as a versatile building block for creating novel molecular entities [2].

Synthetic Methodology: Exploration of Novel Triazole Functionalization

Synthetic organic chemists exploring new methods for triazole functionalization will find CAS 57031-66-0 to be a readily available and well-characterized substrate. The compound is a solid at room temperature with a boiling point of approximately 263 °C , and its methyl ester group offers a handle for further synthetic elaboration. Its commercial availability at high purity (up to 98%) from multiple vendors ensures that researchers can reliably obtain the compound for method development, allowing for the generation of reproducible and scalable synthetic procedures .

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